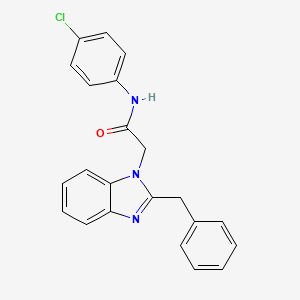![molecular formula C18H23N7O B11127526 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide](/img/structure/B11127526.png)
4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to a triazolopyridine moiety via an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The starting material, 4,6-dimethyl-2-pyrimidinamine, is synthesized through the reaction of acetylacetone with guanidine.
Formation of the Triazolopyridine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The pyrimidine and triazolopyridine units are linked via an ethyl chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce dihydropyrimidine compounds.
科学研究应用
4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A simpler analog with similar structural features but lacking the triazolopyridine moiety.
2-Amino-4,6-dimethoxypyrimidine: Another analog with methoxy groups instead of dimethyl groups.
Uniqueness
4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide is unique due to its combination of a pyrimidine ring with a triazolopyridine moiety, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, potentially leading to more effective therapeutic agents.
属性
分子式 |
C18H23N7O |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C18H23N7O/c1-13-12-14(2)22-18(21-13)20-9-5-7-17(26)19-10-8-16-24-23-15-6-3-4-11-25(15)16/h3-4,6,11-12H,5,7-10H2,1-2H3,(H,19,26)(H,20,21,22) |
InChI 键 |
ZLTSAGPGPSXTMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NCCC2=NN=C3N2C=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11127449.png)
![4-chloro-N-[2-{(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B11127455.png)
![3-(sec-butyl)-5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11127459.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127467.png)
![2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11127472.png)
![methyl N-[(5-chloro-1H-indol-1-yl)acetyl]-L-methioninate](/img/structure/B11127480.png)
![2-Cyclobutyl-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11127488.png)
![N-benzyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127496.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11127499.png)
![3-allyl-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11127510.png)
![N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11127515.png)

![N-[3-(acetylamino)phenyl]-5-oxo-5-(3-oxopiperazino)pentanamide](/img/structure/B11127524.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B11127525.png)
